N-(4-Methyl-benzylidene)-benzenesulfonamide
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Overview
Description
N-(4-Methyl-benzylidene)-benzenesulfonamide: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized from the condensation reaction of a primary amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-benzylidene)-benzenesulfonamide typically involves the condensation of 4-methylbenzaldehyde with benzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-benzylidene)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the Schiff base can yield the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Methyl-benzylidene)-benzenesulfonamide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
N-(4-Methyl-benzylidene)-benzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives:
N-(4-Methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide: Similar in structure but with additional functional groups, leading to different biological activities.
Benzylideneiminophenylthiazole analogues: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and specific applications.
α,α′-bis-Substituted benzylidene cycloalkanones: Used as synthetic precursors for biologically active compounds, but differ in their core structure and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo various reactions and form stable complexes with metals, making it useful in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new and innovative uses for this compound.
Properties
IUPAC Name |
(NE)-N-[(4-methylphenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPXERJAGSIVOP-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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